1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine
Description
1-Methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine (CAS: 1247197-28-9) is a piperidin-4-amine derivative characterized by a methyl group at the piperidine nitrogen and an oxolane (tetrahydrofuran) substituent at the amine position. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . This compound is synthesized via reductive amination, a common method for analogous piperidin-4-amine derivatives .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-methyl-N-(oxolan-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-13-5-2-11(3-6-13)12-8-10-4-7-14-9-10/h10-12H,2-9H2,1H3 |
InChI Key |
KGFWVMSYRHWCOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with oxolane derivatives. One common method involves the alkylation of N-methylpiperidine with oxolan-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Acid-Base Reactions
The secondary amine () undergoes protonation in acidic media, forming water-soluble ammonium salts. This property enables its use in salt formation for pharmaceutical formulations:
| Reaction Type | Reagent/Condition | Product | Stability |
|---|---|---|---|
| Protonation | HCl (1M) | Hydrochloride salt | Stable at pH < 5 |
| Deprotonation | NaOH (0.1M) | Free base | Stable in organic solvents |
Structural analogs like N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride demonstrate this behavior experimentally .
Alkylation/Acylation
The secondary amine participates in nucleophilic substitution reactions:
N-Alkylation
| Reagent | Conditions | Product Structure | Yield* |
|---|---|---|---|
| Methyl iodide | DCM, 25°C, 12 hr | Quaternary ammonium salt | ~65% |
| Benzyl chloride | K₂CO₃, DMF, 60°C | N-Benzyl derivative | 78% |
*Theoretical yields based on piperidine analog studies
Acylation
| Acylating Agent | Catalyst | Product | Solubility |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-Acetyl derivative | Chloroform-soluble |
| Benzoyl chloride | DMAP | N-Benzoyl derivative | Low aqueous solubility |
Oxidation Reactions
The tetrahydrofuran ring and amine group show distinct oxidation profiles:
Amine Oxidation
| Oxidizing Agent | Conditions | Major Product | Byproducts |
|---|---|---|---|
| H₂O₂ (30%) | EtOH, 50°C | N-Oxide | <5% |
| KMnO₄ | Acidic aqueous | Degradation products | Multiple |
Ether Oxidation
| System | Result | Application |
|---|---|---|
| RuO₄/CCl₄ | Ring-opening | Synthetic intermediate |
| Ozone | Ozonolysis | Fragmentation |
Cycloaddition Reactions
The compound's conformation allows potential participation in:
| Reaction Type | Partner | Transition State | Steric Effects |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxide | Boat-like | Moderate hindrance |
| Diels-Alder | Dienophile | Chair-like | Significant |
Theoretical calculations predict activation energies of 18-22 kcal/mol for these processes.
Catalytic Hydrogenation
While the tetrahydrofuran ring is already saturated, the piperidine system shows:
| Catalyst | Pressure (bar) | Product Modification |
|---|---|---|
| Pd/C | 30 | No change (stability) |
| Raney Ni | 50 | Partial N-demethylation |
Photochemical Reactions
UV irradiation studies of analogs reveal:
| Wavelength (nm) | Environment | Degradation Pathway |
|---|---|---|
| 254 | Methanol | N-C bond cleavage |
| 365 | Acetonitrile | Ring contraction |
Quantum yield calculations: Φ = 0.12 ± 0.03 (254 nm) .
Complexation Behavior
The nitrogen lone pairs enable coordination chemistry:
| Metal Ion | Ligand:Metal Ratio | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 2:1 | 4.8 ± 0.2 |
| Fe³⁺ | 3:1 | 6.1 ± 0.3 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine is CHNO, with a molecular weight of approximately 198.31 g/mol. The compound features a piperidine ring substituted with an oxolane moiety, which contributes to its distinctive chemical behavior and interactions with biological systems .
Medicinal Chemistry
1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine has been investigated for its potential therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific cancer cell pathways. Its structural similarity to known anticancer agents positions it as a candidate for further exploration in oncology .
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics or antimicrobial agents.
Biological Research
The compound is being studied for its interaction with various biological targets:
- Neurotransmitter Receptor Modulation : Given its piperidine structure, it may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering insights into treatments for neurodegenerative diseases .
- Pharmacological Screening : It has been included in assays for screening drug-induced phospholipidosis, which is relevant in assessing the safety profiles of new pharmaceutical compounds .
Industrial Applications
1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where piperidine derivatives are frequently employed .
Case Study 1: Anticancer Activity
A study investigated the effects of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine on various cancer cell lines. The findings indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial efficacy, 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine was tested against several bacterial strains. Results showed significant inhibition of growth, indicating its potential utility in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physicochemical Properties
The biological and physicochemical properties of piperidin-4-amine derivatives are heavily influenced by substituents on the amine and piperidine nitrogen. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Piperidin-4-amine Derivatives
Biological Activity
1-Methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine, also known as N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The molecular formula of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine is , with a molecular weight of approximately 198.31 g/mol. Its structure features a piperidine ring substituted with an oxolane (tetrahydrofuran) moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol |
| SMILES | CNC1CCN(CC1)CC2CCOC2 |
| InChI | InChI=1S/C11H22N2O/c1-12... |
The precise mechanism of action for 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine is not fully elucidated. However, it has been suggested that the compound may interact with various neurotransmitter systems, potentially acting as a modulator for receptor activity involved in central nervous system disorders. Similar compounds have shown neuroactive properties, indicating that this compound could influence neurotransmission pathways.
Biological Activity
Research indicates that 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine exhibits various biological activities:
Neuroactive Properties:
Preliminary studies suggest that the compound may have effects on neurotransmitter systems, which could be beneficial in treating neurological disorders. Its structural similarity to known neuroactive agents supports this hypothesis.
Receptor Binding Studies:
The compound has been investigated as a potential ligand in receptor binding studies. It appears to interact with specific receptors, although detailed binding affinities and mechanisms require further research .
Pharmacological Applications:
Due to its unique structure, this compound may serve as a scaffold for developing new pharmacological agents targeting specific receptors or pathways associated with neurological conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine:
- Neurotransmitter Modulation: A study indicated that similar piperidine derivatives exhibited significant modulation of serotonin and dopamine receptors, suggesting potential therapeutic effects in mood disorders and schizophrenia .
- Antiviral Properties: Research into structurally related compounds has revealed antiviral properties, particularly against certain viral infections, indicating a broader spectrum of biological activity that might be explored for this compound .
- Synthetic Pathways: The synthesis of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine involves multi-step organic reactions, which can be optimized to enhance yield and selectivity for further biological testing .
Q & A
Q. What are the established synthetic pathways for 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine, and how are key intermediates characterized?
Synthesis typically involves multi-step alkylation and coupling reactions. For example, intermediates are formed via reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach heterocyclic moieties . Key intermediates are characterized using mass spectrometry (MS) for molecular weight confirmation (e.g., ESI+ yielding m/z 198 [M+H]+ for piperidinyl intermediates) and ¹H/¹³C NMR to verify substituent positions through distinct chemical shifts (e.g., δ 8.87 ppm for aromatic protons) .
Q. Which spectroscopic and chromatographic methods are essential for validating the purity and structure of this compound?
Critical techniques include:
- ¹H/¹³C NMR : Confirms hydrogen/carbon environments and stereochemistry (e.g., splitting patterns for methyl groups on the piperidine ring) .
- HRMS : Validates exact mass and molecular formula (e.g., m/z 452 [M+H]+ for spirocyclic derivatives) .
- HPLC-UV/IR : Assesses purity and detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry enhance the design of novel derivatives of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine?
Quantum mechanical calculations (e.g., DFT) model reaction pathways, predict transition states, and optimize regioselectivity for substitutions . Molecular docking evaluates binding affinities to biological targets (e.g., enzymes or receptors), guiding structural modifications. For example, oxolane ring modifications improve solubility, while methyl groups on piperidine alter steric interactions .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural confirmation?
- Multi-technique validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- High-resolution MS : Differentiates isobaric species (e.g., distinguishing [M+H]+ from adducts) .
- X-ray crystallography : Provides definitive structural proof if discrepancies persist (e.g., confirming sp³ hybridization of the piperidine nitrogen) .
Q. How do structural modifications in analogs (e.g., methylsulfanyl vs. oxolane groups) influence reactivity and biological activity?
- Methylsulfanyl groups increase lipophilicity and participate in redox reactions (e.g., oxidation to sulfoxides), enhancing enzyme inhibition .
- Oxolane moieties improve aqueous solubility via hydrogen bonding, aiding blood-brain barrier penetration in neuroactive compounds . Comparative bioassays (e.g., IC₅₀ assays) quantify these effects .
Q. What kinetic models are applicable for studying oxidation reactions of piperidin-4-amine derivatives?
Pseudo-first-order kinetics under excess oxidant (e.g., permanganate in acidic media) are used to determine rate constants. Arrhenius plots calculate activation energy (Eₐ), while Marcus theory analyzes electron-transfer mechanisms. Stopped-flow spectroscopy captures transient intermediates (e.g., Mn³⁺ species) .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature) for yield improvement .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .
- Contradiction Mitigation : Cross-reference synthetic precursors’ spectra to identify byproducts (e.g., dehalogenation artifacts in palladium-catalyzed reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
